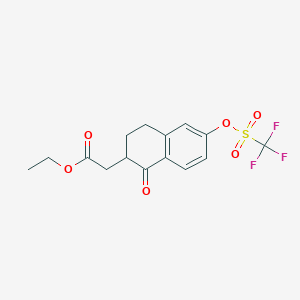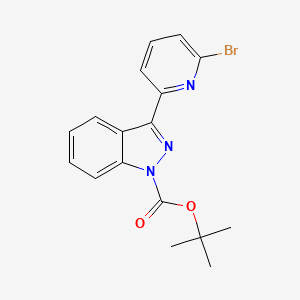![molecular formula C15H27BN2O3Si B14030879 (R)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B14030879.png)
(R)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol is a complex organic compound that features both boron and silicon atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol typically involves multiple steps:
Formation of the Pyrrolo[1,2-b]pyrazole Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Trimethylsilyl Group: This step often involves silylation reactions using reagents like trimethylsilyl chloride.
Incorporation of the Dioxaborolane Moiety: This can be done through borylation reactions using reagents such as bis(pinacolato)diboron.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the boron or silicon centers.
Reduction: Reduction reactions could be used to modify the pyrrolo[1,2-b]pyrazole core.
Substitution: The trimethylsilyl and dioxaborolane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology and Medicine
Drug Development:
Biological Probes: Could be used in the development of probes for studying biological processes.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Electronics: Potential use in the fabrication of electronic components due to the presence of silicon.
作用機序
The mechanism by which ®-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol exerts its effects would depend on its specific application. For example, in catalysis, it may act by coordinating to metal centers and facilitating reaction pathways. In biological systems, it could interact with specific molecular targets such as enzymes or receptors.
類似化合物との比較
Similar Compounds
®-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol: Similar compounds might include other boron- and silicon-containing heterocycles.
Uniqueness
Structural Features: The combination of boron and silicon within a single molecule is relatively unique and can impart specific reactivity and properties.
特性
分子式 |
C15H27BN2O3Si |
|---|---|
分子量 |
322.28 g/mol |
IUPAC名 |
(5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-trimethylsilyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol |
InChI |
InChI=1S/C15H27BN2O3Si/c1-14(2)15(3,4)21-16(20-14)12-11-8-10(19)9-18(11)17-13(12)22(5,6)7/h10,19H,8-9H2,1-7H3/t10-/m1/s1 |
InChIキー |
FYYICYZCRTVWRV-SNVBAGLBSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C[C@H](CN3N=C2[Si](C)(C)C)O |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CC(CN3N=C2[Si](C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one](/img/structure/B14030816.png)



![3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL](/img/structure/B14030854.png)




